![molecular formula C13H15N3O3 B1416495 N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide CAS No. 1087784-46-0](/img/structure/B1416495.png)
N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide, have shown significant antitumor activity. Research reviews on imidazole derivatives indicate their potential in the development of new antitumor drugs. Various derivatives have been tested in preclinical stages, demonstrating effectiveness against different cancer types due to their unique structural properties and biological activities. These compounds are of interest both for new antitumor drug synthesis and for their broader biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Application in Pediatric Brain Tumors
Temozolomide, an imidazotetrazine class drug, is closely related to imidazole derivatives and has demonstrated good antitumor activity, especially in brain tumors. Its mechanism involves DNA methylation, making it effective across the blood-brain barrier. Despite its limited activity against pediatric brain tumors, the potential for combining temozolomide with other compounds to enhance efficacy in children's clinical trials is significant. This approach underlines the importance of imidazole derivatives in developing treatments for brain tumors (Barone, G., Maurizi, P., Tamburrini, G., & Riccardi, R., 2006).
Chemotherapy Enhancement in Hormone Refractory Prostate Cancer
Imidazole derivatives have also been evaluated in hormone refractory metastatic prostate cancer. Certain derivatives have demonstrated objective responses, offering new avenues for treatment strategies. Research highlights the importance of continuing to explore these derivatives for potential use in combination therapies to improve outcomes in prostate cancer treatment (Murphy, G., 1999).
Novel Drug Development
The structural uniqueness of the imidazole nucleus has made it a target for novel drug development, exploring a wide range of pharmacological properties. Research into imidazole derivatives continues to uncover potential therapeutic applications, including antimicrobial, antiviral, and anticancer effects. The versatility and significance of imidazole compounds in medicinal chemistry highlight their potential for the development of new therapeutic agents (Sharma, A., Kumar, V., Kharb, R., Kumar, S., Sharma, P. C., & Pathak, D., 2016).
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]imidazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-18-11-4-3-10(7-12(11)19-2)8-15-13(17)16-6-5-14-9-16/h3-7,9H,8H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYURVXIVBFPDEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2C=CN=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid](/img/structure/B1416413.png)
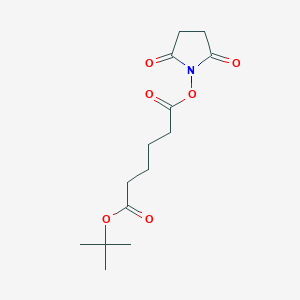

![methyl 2-[4-(3,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate](/img/structure/B1416419.png)
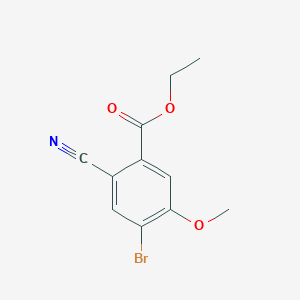
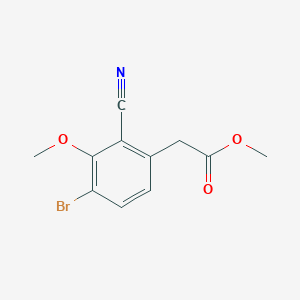
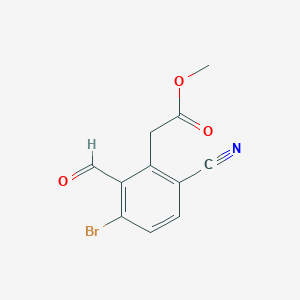
![5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1416426.png)

![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1416428.png)
![2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1416431.png)
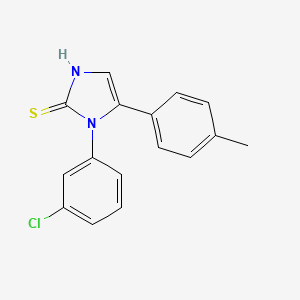
![[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1416433.png)
![(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B1416434.png)